molecular formula C18H22N2O4 B5253283 N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5253283
M. Wt: 330.4 g/mol
InChI Key: XJDQHOKVDCOGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of isoindoline derivatives.

Preparation Methods

The synthesis of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE can be compared with other isoindoline derivatives such as:

Properties

IUPAC Name

N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12(21)19(15-9-5-6-10-16(15)24-2)11-20-17(22)13-7-3-4-8-14(13)18(20)23/h5-6,9-10,13-14H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDQHOKVDCOGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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